6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide typically involves the following steps:
Bromination: The starting material, 4-hydroxycoumarin, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Amidation: The brominated intermediate is then reacted with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond, resulting in the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for bromination and amidation, and employing purification techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the chromene ring or the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation/Reduction: Modified chromene or amide structures.
Hydrolysis: 3-methoxyaniline and 6-bromo-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.
Scientific Research Applications
6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-bromo-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide: Lacks the 3-methoxyphenyl group.
N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide: Lacks the bromine atom.
4-oxo-3,4-dihydro-2H-chromene-2-carboxamide: Lacks both the bromine atom and the 3-methoxyphenyl group.
Uniqueness
6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide is unique due to the presence of both the bromine atom and the 3-methoxyphenyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H14BrNO4 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
6-bromo-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C17H14BrNO4/c1-22-12-4-2-3-11(8-12)19-17(21)16-9-14(20)13-7-10(18)5-6-15(13)23-16/h2-8,16H,9H2,1H3,(H,19,21) |
InChI Key |
NODSIPKVYQHXHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.